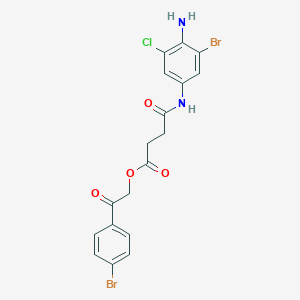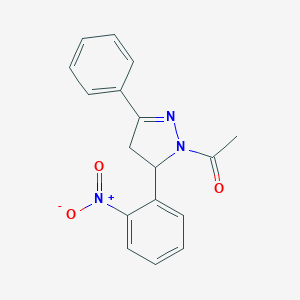![molecular formula C14H10BrN3O3 B401247 N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-5-bromopyridine-3-carbohydrazide](/img/structure/B401247.png)
N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-5-bromopyridine-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(1,3-benzodioxol-5-ylmethylene)-5-bromonicotinohydrazide is a chemical compound that features a benzodioxole moiety linked to a bromonicotinohydrazide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1,3-benzodioxol-5-ylmethylene)-5-bromonicotinohydrazide typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 5-bromonicotinohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-(1,3-benzodioxol-5-ylmethylene)-5-bromonicotinohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-(1,3-benzodioxol-5-ylmethylene)-5-bromonicotinohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The bromine atom in the nicotinohydrazide moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.
Major Products Formed
Oxidation: Oxidized derivatives of the benzodioxole and nicotinohydrazide moieties.
Reduction: Amines derived from the reduction of the hydrazide group.
Substitution: Various substituted nicotinohydrazides depending on the nucleophile used.
Scientific Research Applications
N’-(1,3-benzodioxol-5-ylmethylene)-5-bromonicotinohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-(1,3-benzodioxol-5-ylmethylene)-5-bromonicotinohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The benzodioxole moiety can also interact with DNA, potentially leading to antitumor effects.
Comparison with Similar Compounds
Similar Compounds
N’-(1,3-benzodioxol-5-ylmethylene)isonicotinohydrazide: Similar structure but with an isonicotinohydrazide moiety.
1-(1,3-benzodioxol-5-yl)-2-butanamine: A benzodioxole derivative with different biological activities.
Uniqueness
N’-(1,3-benzodioxol-5-ylmethylene)-5-bromonicotinohydrazide is unique due to the presence of both the benzodioxole and bromonicotinohydrazide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C14H10BrN3O3 |
|---|---|
Molecular Weight |
348.15g/mol |
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-5-bromopyridine-3-carboxamide |
InChI |
InChI=1S/C14H10BrN3O3/c15-11-4-10(6-16-7-11)14(19)18-17-5-9-1-2-12-13(3-9)21-8-20-12/h1-7H,8H2,(H,18,19)/b17-5+ |
InChI Key |
AKECINLGBITRFT-YAXRCOADSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=CC(=CN=C3)Br |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)C3=CC(=CN=C3)Br |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=CC(=CN=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-bromophenyl)-2-oxoethyl 2-[4-(acetylamino)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B401168.png)


![4-[4-(5-BENZOYL-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENOXY]BENZONITRILE](/img/structure/B401173.png)



![4-[2-(1,3-Dioxoisoindol-2-yl)phenoxy]benzonitrile](/img/structure/B401177.png)
![4-[4-(1,3-dioxo-5-phenoxy-1,3-dihydro-2H-isoindol-2-yl)phenoxy]benzonitrile](/img/structure/B401178.png)
![N-[4-(benzyloxy)phenyl]-3,4-dimethoxybenzamide](/img/structure/B401180.png)
![[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B401182.png)



